molecular formula C25H31N5O4 B2453871 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea CAS No. 894041-57-7

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

货号: B2453871
CAS 编号: 894041-57-7
分子量: 465.554
InChI 键: MZYGUHIZOCDLHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H31N5O4 and its molecular weight is 465.554. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c31-24-16-19(18-30(24)21-6-7-22-23(17-21)34-15-14-33-22)27-25(32)26-8-9-28-10-12-29(13-11-28)20-4-2-1-3-5-20/h1-7,17,19H,8-16,18H2,(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYGUHIZOCDLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea represents a novel chemical entity with potential therapeutic applications due to its complex structure and unique biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic uses.

Chemical Structure

The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrrolidinone and a phenylpiperazine group. The structural formula can be represented as follows:

C21H26N4O3\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}_3

The compound exhibits activity primarily through interactions with various neurotransmitter receptors, particularly the alpha(2)-adrenoceptors . Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin series can act as potent antagonists at these receptors, which play a crucial role in modulating neurotransmission and are implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Properties

  • Alpha(2)-Adrenoceptor Antagonism : Studies have shown that compounds similar to the target structure demonstrate significant binding affinity to alpha(2)-adrenoceptors. For instance, a related compound was noted for its potent binding affinity (IC50 values in the low micromolar range) and selectivity over alpha(1)-adrenergic and D(2)-dopamine receptors .
  • Cytotoxicity and Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies indicate that it may inhibit poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. The lead compound from a related series displayed an IC50 of 5.8 μM against PARP1, suggesting a promising avenue for further development .

Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of similar dihydrobenzo[b][1,4]dioxin derivatives found that these compounds could ameliorate symptoms in animal models of neurodegeneration. The mechanism was attributed to their ability to modulate noradrenaline levels via alpha(2)-adrenoceptor antagonism .

CompoundIC50 (μM)Target
Compound A5.8PARP1
Compound B12Alpha(2)-adrenergic

Study 2: Anticancer Activity

Further investigations into the anticancer properties revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, with one derivative showing an IC50 of 0.88 μM against PARP1, indicating strong potential for therapeutic application in cancer treatment .

常见问题

Q. Characterization :

  • Structural Confirmation : 1H^1H- and 13C^{13}C-NMR to verify substituent connectivity; MS (ESI-TOF) for molecular weight validation .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .

Basic Question: How are potential biological targets identified for this compound?

Answer:
Target identification employs:

  • Computational Docking : Molecular modeling (AutoDock Vina) against therapeutic targets (e.g., PARP1, kinases) using the compound’s 3D structure .
  • In Vitro Screening : High-throughput assays (e.g., fluorescence polarization for PARP1 inhibition) with IC50_{50} determination .
  • Structural Analog Analysis : Cross-referencing activity data from urea derivatives with similar pharmacophores (e.g., dihydrodioxin-pyrrolidinone motifs) .

Advanced Question: How to design structure-activity relationship (SAR) studies to optimize potency?

Answer:
Methodology :

  • Core Modifications : Synthesize analogs with variations in:
    • Dihydrodioxin substituents : Electron-withdrawing groups (e.g., -F, -Cl) to enhance target binding .
    • Piperazine side chains : Replace phenylpiperazine with morpholine or thiomorpholine to modulate solubility .
  • Activity Profiling : Test analogs in dose-response assays (e.g., PARP1 inhibition) and compare logPP (HPLC-derived) to establish hydrophobicity-activity trends .

Q. Example SAR Table :

Modification SiteStructural ChangeEffect on PARP1 IC50_{50}LogPP
Piperazine4-Methylpiperazine2.1 μM (vs. 1.8 μM parent)+0.3
Dihydrodioxin6-Fluoro substitution0.9 μM-0.5

Advanced Question: What experimental strategies resolve contradictions in biological activity data?

Answer:
Contradictions (e.g., variable IC50_{50} across labs) are addressed via:

  • Standardized Assay Conditions : Fixed ATP concentrations (1 mM) and pH (7.4) in kinase assays to minimize variability .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity (KD_D) and cellular assays (e.g., proliferation inhibition in BRCA-mutant lines) .
  • Batch Analysis : Compare purity (HPLC) and stereochemistry (chiral HPLC) across synthetic batches to rule out impurities as confounding factors .

Advanced Question: How to investigate the compound’s mechanism of action using mechanistic pharmacology?

Answer:

  • Target Engagement :
    • Cellular thermal shift assay (CETSA) to confirm target binding in live cells .
    • siRNA knockdown of PARP1 to assess dependency of observed cytotoxicity .
  • Downstream Effects :
    • Western blot for γH2AX (DNA damage marker) post-treatment .
    • Metabolomics (LC-MS) to track NAD+^+ depletion, a hallmark of PARP inhibition .

Advanced Question: What computational tools optimize reaction pathways for scaled synthesis?

Answer:

  • Reaction Path Prediction : Use density functional theory (DFT, Gaussian 16) to model intermediates and transition states, identifying energy barriers in pyrrolidinone cyclization .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, catalyst loading) with minimal experimental runs .
  • Process Simulation : Aspen Plus modeling for solvent selection (e.g., replacing DMF with cyclopentyl methyl ether for greener synthesis) .

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